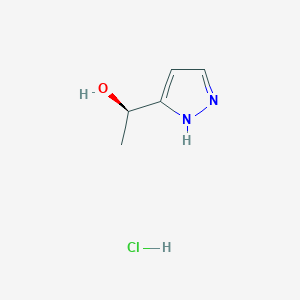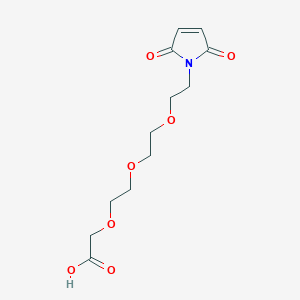
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride, has been a subject of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride consists of a six-membered ring containing two nitrogen atoms, with a sulfonyl group attached to a difluorobenzene ring .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is involved in the synthesis of various pharmaceutical compounds. Studies have shown its role in the creation of multi-functional derivatives targeting diseases like type 2 diabetes and Alzheimer's. For instance, a study synthesized derivatives of 2-furoic piperazide, where the starting compound was reacted with various electrophiles to produce molecules with inhibitory potential against enzymes linked to these diseases (Abbasi et al., 2018).
Inhibition of Enzymes
The compound has been used in synthesizing inhibitors for enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are significant in the context of diabetes and neurodegenerative diseases. Such studies contribute to drug discovery and development, particularly for treatments of chronic conditions like Alzheimer's (Abbasi et al., 2018).
Antimicrobial Properties
Research on 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride and its derivatives has also highlighted their potential in combating microbial infections. Studies synthesizing novel 1,4-disubstituted piperazines have shown these compounds to possess significant antibacterial activities, potentially useful in addressing drug-resistant bacterial strains (Shroff et al., 2022).
Anti-HIV Properties
Some derivatives of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride have been explored for their anti-HIV properties. Research has led to the discovery and synthesis of compounds that act as non-nucleoside HIV-1 reverse transcriptase inhibitors, showcasing the versatility of this compound in pharmaceutical research (Dong et al., 2012).
Role in Synthesis of Hydrochloride Salts
The compound plays a critical role in the synthesis of hydrochloride salts of various piperazine derivatives. These salts are pivotal in pharmaceutical formulations and can enhance the efficacy and stability of drugs (Li et al., 2008).
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFRLWPUILXIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride | |
CAS RN |
1585869-89-1 | |
| Record name | 1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)



![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)

![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)


![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)

